5-(Pyridin-3-yl)thiophen-2-amine
Overview
Description
5-(Pyridin-3-yl)thiophen-2-amine is a compound with the CAS Number: 837376-58-6 . It has a molecular weight of 177.25 . The IUPAC name for this compound is 5-(pyridin-3-yl)-1H-1lambda3-thiophen-2-amine .
Molecular Structure Analysis
The InChI code for 5-(Pyridin-3-yl)thiophen-2-amine is 1S/C9H9N2S/c10-9-4-3-8(12-9)7-2-1-5-11-6-7/h1-6,12H,10H2 . This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom in the molecule .Chemical Reactions Analysis
While there isn’t specific information on the chemical reactions of 5-(Pyridin-3-yl)thiophen-2-amine, it’s known that pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer .Physical And Chemical Properties Analysis
The storage temperature for 5-(Pyridin-3-yl)thiophen-2-amine is between 2 to 8 degrees Celsius . Unfortunately, other specific physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Synthesis of Pyrimidine Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used as a reactant in the synthesis of pyrimidine derivatives .
- Methods of Application: The synthesis involves the reaction of 5-(Pyridin-3-yl)thiophen-2-amine with various isothiocyanatoketones and acylguanidines derivatives .
- Results: The specific outcomes of these reactions were not detailed in the source .
Synthesis of Antioxidant and Anti-inflammatory Compounds
- Scientific Field: Medicinal Chemistry
- Application Summary: This compound is used in the synthesis of antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives .
- Methods of Application: The synthesis involves the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which is then reacted with thiourea to obtain pyrimidinthiol derivative .
- Results: The newly synthesized compounds showed potent anti-inflammatory activities both in vitro and in vivo. They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
Cannabinoid-1 (CB1) Receptor Antagonists
- Scientific Field: Pharmacology
- Application Summary: A series of 5-thiophen-2-yl pyrazole derivatives, which are potent and selective cannabinoid-1 (CB1) receptor antagonists, were synthesized using this compound .
- Methods of Application: The structures and molecular properties of these compounds were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .
- Results: Molecular docking studies reveal high affinity between the most active compound and the inactive CB1 conformation, mainly governed by van der Waals forces .
Synthesis of Antidepressant Molecules
- Scientific Field: Medicinal Chemistry
- Application Summary: This compound is used in the synthesis of antidepressant molecules via metal-catalyzed reactions .
- Methods of Application: The synthesis involves various metal-catalyzed procedures. The important role that different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants is examined .
- Results: The newly synthesized antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Synthesis of Antiviral and Antimicrobial Compounds
- Scientific Field: Medicinal Chemistry
- Application Summary: Pyridine-containing compounds, such as “5-(Pyridin-3-yl)thiophen-2-amine”, have increasing importance for medicinal application as antiviral and antimicrobial agents .
- Methods of Application: The synthesis involves various chemical reactions to produce a variety of pyridine derivatives .
- Results: The newly synthesized pyridine derivatives have shown promising antiviral and antimicrobial activities .
Synthesis of Anticholinesterase Compounds
- Scientific Field: Medicinal Chemistry
- Application Summary: Pyridine-containing compounds, such as “5-(Pyridin-3-yl)thiophen-2-amine”, have increasing importance for medicinal application as anticholinesterase agents .
- Methods of Application: The synthesis involves various chemical reactions to produce a variety of pyridine derivatives .
- Results: The newly synthesized pyridine derivatives have shown promising anticholinesterase activities .
Synthesis of Antimalarial Compounds
- Scientific Field: Medicinal Chemistry
- Application Summary: This compound is used in the synthesis of antimalarial agents .
- Methods of Application: The synthesis involves various chemical reactions to produce a variety of pyridine derivatives .
- Results: The newly synthesized pyridine derivatives have shown promising antimalarial activities .
Synthesis of Antidiabetic Compounds
- Scientific Field: Medicinal Chemistry
- Application Summary: This compound is used in the synthesis of antidiabetic agents .
- Methods of Application: The synthesis involves various chemical reactions to produce a variety of pyridine derivatives .
- Results: The newly synthesized pyridine derivatives have shown promising antidiabetic activities .
properties
IUPAC Name |
5-pyridin-3-ylthiophen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-9-4-3-8(12-9)7-2-1-5-11-6-7/h1-6H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVNWLWVULSZAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649766 | |
Record name | 5-(Pyridin-3-yl)thiophen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-3-yl)thiophen-2-amine | |
CAS RN |
837376-58-6 | |
Record name | 5-(Pyridin-3-yl)thiophen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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